2,2'-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene
Overview
Description
2,2’-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene is a complex organic compound with the molecular formula C73H50N2 and a molecular weight of 955.1915 g/mol . This compound is known for its unique spiro structure, which imparts distinct electronic and optical properties. It is widely used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Preparation Methods
The synthesis of 2,2’-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene involves multiple steps, typically starting with the preparation of biphenyl-4-ylamine derivatives. These derivatives are then subjected to a series of reactions, including coupling and spirocyclization, to form the final spiro-bifluorene structure . The reaction conditions often involve the use of palladium catalysts and high temperatures to facilitate the coupling reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
2,2’-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The biphenyl-4-yl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene in electronic devices involves its ability to transport holes (positive charge carriers) efficiently. The spiro structure provides a rigid framework that minimizes molecular vibrations, reducing energy loss and enhancing charge mobility . This compound interacts with the active layers in OLEDs and OPVs, facilitating the transport of holes and improving device performance .
Comparison with Similar Compounds
2,2’-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene is unique due to its spiro structure, which distinguishes it from other hole transport materials. Similar compounds include:
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: Known for its use in OLEDs, but lacks the spiro structure.
N,N’-Diphenyl-N,N’-bis(4-(phenyl-m-tolylamino)phenyl)biphenyl-4,4’-diamine: Another hole transport material with different structural features.
The spiro structure of 2,2’-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene provides enhanced thermal stability and charge transport properties, making it a preferred choice in high-performance electronic devices .
Properties
IUPAC Name |
2-N,2-N,2-N',2-N'-tetrakis(4-phenylphenyl)-9,9'-spirobi[fluorene]-2,2'-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H50N2/c1-5-17-51(18-6-1)55-29-37-59(38-30-55)74(60-39-31-56(32-40-60)52-19-7-2-8-20-52)63-45-47-67-65-25-13-15-27-69(65)73(71(67)49-63)70-28-16-14-26-66(70)68-48-46-64(50-72(68)73)75(61-41-33-57(34-42-61)53-21-9-3-10-22-53)62-43-35-58(36-44-62)54-23-11-4-12-24-54/h1-50H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSABTOENVKMLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C68C9=CC=CC=C9C1=C8C=C(C=C1)N(C1=CC=C(C=C1)C1=CC=CC=C1)C1=CC=C(C=C1)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H50N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
955.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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